molecular formula C9H17BrO2 B14600961 (2R,3R)-3-Bromo-2-butoxyoxane CAS No. 61092-42-0

(2R,3R)-3-Bromo-2-butoxyoxane

Katalognummer: B14600961
CAS-Nummer: 61092-42-0
Molekulargewicht: 237.13 g/mol
InChI-Schlüssel: QLTXRMZGTJMNBH-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-Bromo-2-butoxyoxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of a bromine atom and a butoxy group attached to the oxane ring. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Bromo-2-butoxyoxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2R,3R)-2-butoxyoxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: (2R,3R)-3-Bromo-2-butoxyoxane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The oxane ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted oxanes with different functional groups.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of various oxidized or reduced oxane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2R,3R)-3-Bromo-2-butoxyoxane is used as an intermediate in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving oxane derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stereochemistry are exploited in the manufacture of polymers, agrochemicals, and other high-value products.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-Bromo-2-butoxyoxane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The oxane ring can participate in ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved in its biological activity are determined by the specific enzymes or receptors it interacts with.

Vergleich Mit ähnlichen Verbindungen

    (2R,3R)-3-Chloro-2-butoxyoxane: Similar structure but with a chlorine atom instead of bromine.

    (2R,3R)-3-Iodo-2-butoxyoxane: Similar structure but with an iodine atom instead of bromine.

    (2R,3R)-3-Fluoro-2-butoxyoxane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The uniqueness of (2R,3R)-3-Bromo-2-butoxyoxane lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

61092-42-0

Molekularformel

C9H17BrO2

Molekulargewicht

237.13 g/mol

IUPAC-Name

(2R,3R)-3-bromo-2-butoxyoxane

InChI

InChI=1S/C9H17BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1

InChI-Schlüssel

QLTXRMZGTJMNBH-RKDXNWHRSA-N

Isomerische SMILES

CCCCO[C@H]1[C@@H](CCCO1)Br

Kanonische SMILES

CCCCOC1C(CCCO1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.